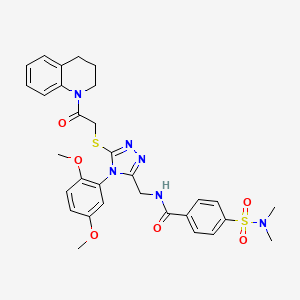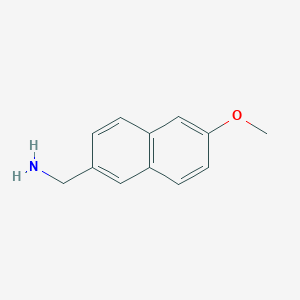
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as Rolipram, is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important second messenger in many physiological processes. Rolipram has been studied for its potential therapeutic applications in a variety of diseases, including depression, Alzheimer's disease, and asthma.
Wirkmechanismus
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione works by selectively inhibiting PDE4, which leads to an increase in cAMP levels. Increased cAMP levels can have a variety of effects on cellular processes, including the activation of protein kinase A (PKA) and the inhibition of pro-inflammatory cytokine production. By inhibiting PDE4, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have anti-inflammatory, neuroprotective, and antidepressant effects.
Biochemical and Physiological Effects
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to increase cAMP levels in the brain and reduce pro-inflammatory cytokine production. It has also been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models of Alzheimer's disease. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to reduce airway inflammation and hyperresponsiveness in animal models of asthma.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its selectivity for PDE4. This allows for more specific targeting of cAMP signaling pathways, which can be useful in studying the effects of cAMP on cellular processes. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied in animal models, which can provide useful information for designing experiments in humans.
One limitation of using 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione in lab experiments is its potential for off-target effects. While it is selective for PDE4, it can still have effects on other PDE isoforms and cellular processes. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been shown to have a narrow therapeutic window, which can make dosing difficult.
Zukünftige Richtungen
There are several potential future directions for research on 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione. One area of interest is its potential use in the treatment of depression and other mood disorders. While it has been shown to have antidepressant effects in animal models, more research is needed to determine its efficacy and safety in humans.
Another area of interest is its potential use in the treatment of Alzheimer's disease. While it has been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models, more research is needed to determine its efficacy and safety in humans.
Finally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in the treatment of asthma. More research is needed to determine its efficacy and safety in humans, as well as its potential use in combination with other asthma medications.
Synthesemethoden
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be synthesized using a variety of methods, including the reaction of 4-methoxyphenethylamine with 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione, followed by reduction of the resulting intermediate with lithium aluminum hydride. Another method involves the reaction of 4-methoxyphenethylamine with 8-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione, followed by treatment with sodium ethoxide.
Wissenschaftliche Forschungsanwendungen
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications. In animal models, it has been shown to have antidepressant, anxiolytic, and cognitive-enhancing effects. It has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to improve cognitive function and reduce beta-amyloid accumulation in animal models. Additionally, 8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has been studied for its potential use in the treatment of asthma, as it has been shown to reduce airway inflammation and hyperresponsiveness in animal models.
Eigenschaften
IUPAC Name |
8-(ethylamino)-7-[2-(4-methoxyphenyl)ethyl]-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3/c1-4-18-16-19-14-13(15(23)20-17(24)21(14)2)22(16)10-9-11-5-7-12(25-3)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,18,19)(H,20,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZRPETUJAKVSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CCC3=CC=C(C=C3)OC)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(ethylamino)-7-(4-methoxyphenethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3003847.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B3003848.png)


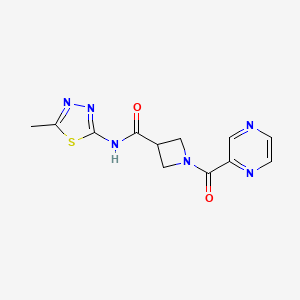
![1-Oxo-2-[1-(propan-2-yl)piperidin-4-yl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B3003857.png)

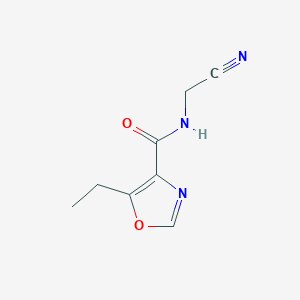
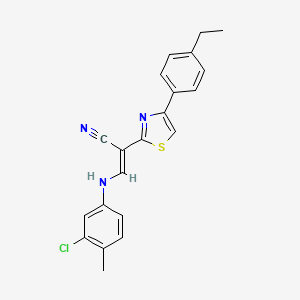
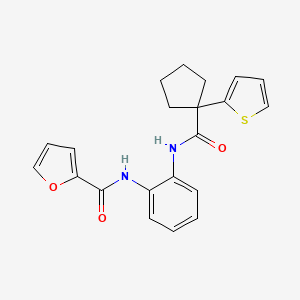
![N-(2-(1H-pyrazol-1-yl)ethyl)-1-ethyl-5-methyl-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B3003865.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone](/img/structure/B3003866.png)
